![molecular formula C13H26INOS B14421974 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide CAS No. 85109-32-6](/img/structure/B14421974.png)
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is a chemical compound with a complex structure that includes a piperidine ring, a butanoylsulfanyl group, and an iodide ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide typically involves multiple steps. One common method is the nucleophilic substitution reaction, where a piperidine derivative reacts with a butanoylsulfanyl compound in the presence of an iodide source. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the replacement of the iodide ion with another nucleophile.
Oxidation and Reduction: The butanoylsulfanyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the butanoylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation and reduction can modify the butanoylsulfanyl group.
Aplicaciones Científicas De Investigación
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool or therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide involves its ability to undergo nucleophilic substitution reactions. The iodide ion acts as a leaving group, allowing the compound to interact with various nucleophiles. This property makes it useful in modifying other molecules and studying reaction mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(Acetylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
- 1-[2-(Propionylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
- 1-[2-(Hexanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide
Uniqueness
1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide is unique due to its specific butanoylsulfanyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications and research studies where other similar compounds may not be as effective.
Propiedades
Número CAS |
85109-32-6 |
|---|---|
Fórmula molecular |
C13H26INOS |
Peso molecular |
371.32 g/mol |
Nombre IUPAC |
S-[2-(1,2-dimethylpiperidin-1-ium-1-yl)ethyl] butanethioate;iodide |
InChI |
InChI=1S/C13H26NOS.HI/c1-4-7-13(15)16-11-10-14(3)9-6-5-8-12(14)2;/h12H,4-11H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZIJPBQXNAMYPQY-UHFFFAOYSA-M |
SMILES canónico |
CCCC(=O)SCC[N+]1(CCCCC1C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



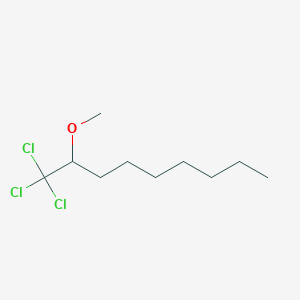
![N,N-Diethyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14421912.png)
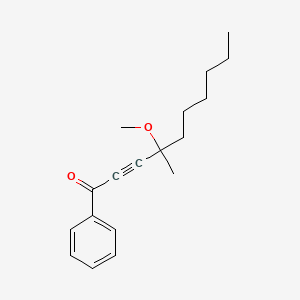
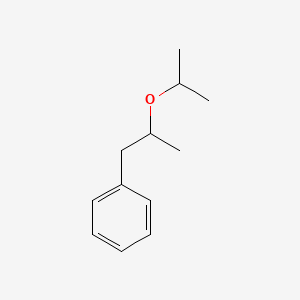
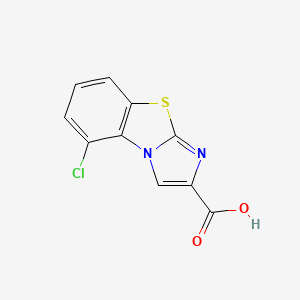
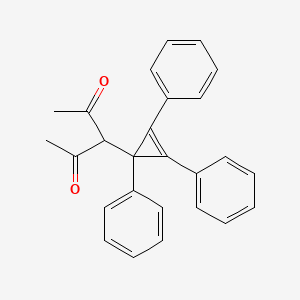
![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
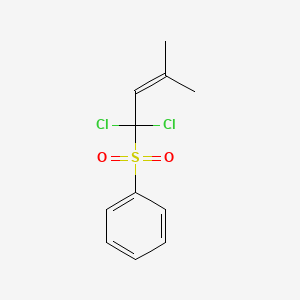
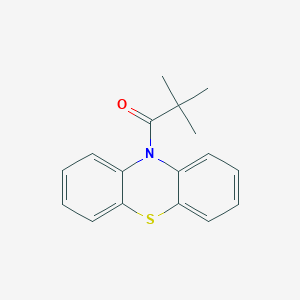
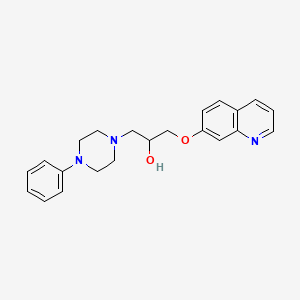
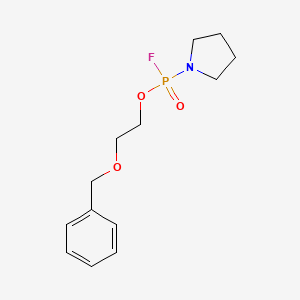
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
